molecular formula C13H20N4OS B11259732 3-(isopentylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

3-(isopentylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B11259732
M. Wt: 280.39 g/mol
InChI Key: FWAMBOWNHDMYOO-UHFFFAOYSA-N
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Description

3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE can be achieved through various synthetic routes. One common method involves the use of dicationic molten salts as catalysts. This environmentally friendly method allows for high yields and efficient reaction times . The reaction typically involves the condensation of appropriate starting materials under solvent-free conditions or in the presence of ethanol as a green solvent .

Chemical Reactions Analysis

3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar compounds to 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE include:

The uniqueness of 3-[(3-METHYLBUTYL)SULFANYL]-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE lies in its specific structural features and its broad range of biological activities, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

3-(3-methylbutylsulfanyl)-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H20N4OS/c1-4-5-10-8-11(18)14-12-15-16-13(17(10)12)19-7-6-9(2)3/h8-9H,4-7H2,1-3H3,(H,14,15,18)

InChI Key

FWAMBOWNHDMYOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCCC(C)C

Origin of Product

United States

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